4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a cyano group, a hydroxytetrahydrofuran moiety, and a benzenesulfonamide group
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
As mentioned earlier, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce . The downstream effects of this inhibition can include the death of the bacteria or the prevention of infection spread.
Result of Action
The general result of sulfonamide action is the inhibition of bacterial growth, which can lead to the resolution of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the hydroxytetrahydrofuran ring and the subsequent attachment of the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or an aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted sulfonamides.
Scientific Research Applications
4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide
- 4-cyano-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the hydroxytetrahydrofuran ring, which imparts specific chemical and physical properties. This differentiates it from other similar compounds that may lack this moiety, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c13-7-10-1-3-11(4-2-10)19(16,17)14-8-12(15)5-6-18-9-12/h1-4,14-15H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWIUJWQKRQDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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